

Spectroscopic Profile of 5-Bromovaleronitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromovaleronitrile

Cat. No.: B1265816

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This guide provides a comprehensive overview of the spectroscopic data for **5-bromovaleronitrile** (CAS No: 5414-21-1), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

Chemical Formula: C₅H₈BrN

Molecular Weight: 162.03 g/mol [\[1\]](#)

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-bromovaleronitrile**, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits four distinct signals corresponding to the four methylene groups in different chemical environments.[\[2\]](#)

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2 (-CH ₂ -CN)	2.42	Triplet	2H
H-3 (-CH ₂ -CH ₂ -CN)	1.84	Quintet	2H
H-4 (Br-CH ₂ -CH ₂ -)	2.02	Quintet	2H
H-5 (Br-CH ₂ -)	3.46	Triplet	2H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (-C≡N)	~119
C-2 (-CH ₂ -CN)	~17
C-3 (-CH ₂ -CH ₂ -CN)	~24
C-4 (Br-CH ₂ -CH ₂ -)	~32
C-5 (Br-CH ₂ -)	~33

Note: The provided ¹³C NMR data is based on typical chemical shift values for similar functional groups and should be considered as an estimation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-bromovaleronitrile** shows characteristic absorption bands for the nitrile and alkyl halide groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2245	Nitrile (-C≡N)	C≡N stretch
~2850-2960	Alkane (C-H)	C-H stretch
~640	Alkyl Bromide (C-Br)	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-bromovaleronitrile**, electron ionization (EI) is a common method.[3] The mass spectrum shows the molecular ion peak and various fragment ions. The presence of bromine is indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for bromine-containing fragments.

m/z	Ion Fragment	Notes
161, 163	[M] ⁺	Molecular ion peak, showing the isotopic pattern of bromine.
82	[M-Br] ⁺	Loss of a bromine radical.
54	[C ₄ H ₆] ⁺	A common fragment in aliphatic chains.
41	[C ₃ H ₅] ⁺ or [CH ₂ CN] ⁺	A common fragment in aliphatic chains or from the nitrile end.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **5-bromovaleronitrile** (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The

solution is transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.

IR Spectroscopy

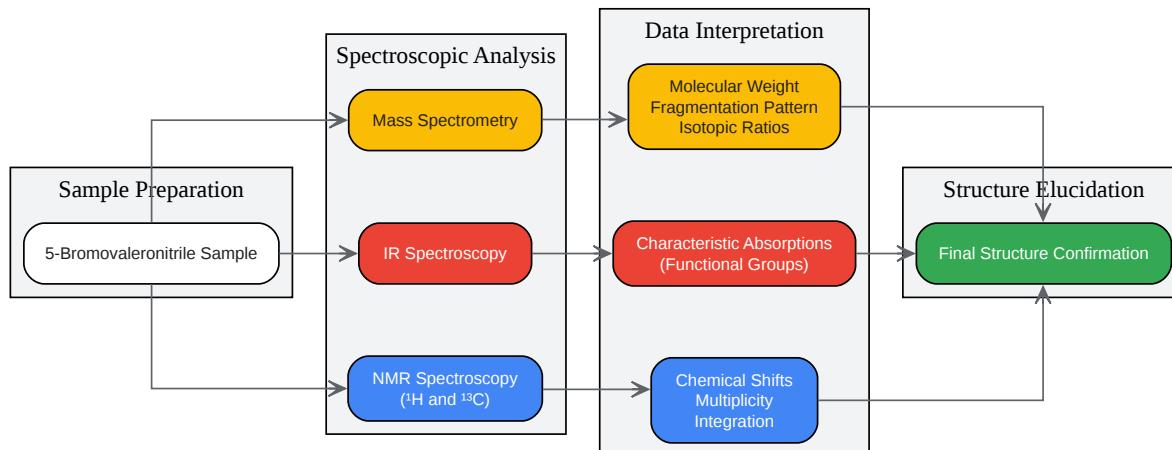
A thin film of neat liquid **5-bromovaleronitrile** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} . Alternatively, a solution in a solvent like carbon tetrachloride (CCl_4) can be used.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via gas chromatography (GC-MS) for pure samples. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting ions are separated by their mass-to-charge ratio.^[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic identification of an organic compound like **5-bromovaleronitrile**.



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Caption: Workflow for Spectroscopic Analysis of **5-Bromovaleronitrile**.

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